molecular formula C9H8BrNO B1281787 3-Bromo-5-phenyl-4,5-dihydroisoxazole CAS No. 86256-88-4

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Cat. No. B1281787
CAS RN: 86256-88-4
M. Wt: 226.07 g/mol
InChI Key: LNXKJBBQEFYTQV-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-phenyl-4,5-dihydroisoxazole, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of a bromine atom and a phenyl group on the isoxazole ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the ones related to 3-Bromo-5-phenyl-4,5-dihydroisoxazole, typically involves the formation of the isoxazole ring through cyclization reactions. For example, the synthesis of antipyrine derivatives, which share structural similarities with isoxazole compounds, has been reported to yield good results and characterized spectroscopically . The synthesis process often includes the use of halogenated starting materials, which can introduce bromine atoms into the final compound.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be substituted with various functional groups. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, revealing details such as dihedral angles between rings and the planarity of the molecule . The molecular structure influences the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, including tautomerism, where the compound can exist in multiple forms depending on the solvent and conditions . The presence of substituents like bromine can also influence the reactivity of the compound, potentially leading to selective transformations and rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as 3-Bromo-5-phenyl-4,5-dihydroisoxazole, are influenced by their molecular structure. The presence of halogen atoms and phenyl groups can affect properties like solubility, melting point, and stability. Spectroscopic methods, including infrared and ultraviolet spectroscopy, are commonly used to study these properties . Additionally, computational methods like DFT calculations and molecular docking can provide insights into the electronic properties and potential biological activities of these compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It should be kept in a dry, cool, and well-ventilated place. The container should be kept tightly closed. It is incompatible with strong oxidizing agents .

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . Given the drawbacks of metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXKJBBQEFYTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530226
Record name 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenyl-4,5-dihydroisoxazole

CAS RN

86256-88-4
Record name 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Pinto, Z El Ali, S Moniot, L Tamborini… - …, 2018 - Wiley Online Library
Natural and synthetic electrophilic compounds have been shown to activate the antioxidant protective Nrf2 (nuclear factor erythroid 2‐related factor 2)/heme oxygenase‐1 (HO‐1) axis in …
R Pacchiana, N Mullappilly, A Pinto, S Bova, S Forciniti… - Cancers, 2022 - mdpi.com
Simple Summary Cancer cells largely use glycolysis to obtain both chemical energy (ATP) and metabolic intermediates for anabolic reactions, and several studies proved that the …
Number of citations: 9 www.mdpi.com
S Bruno, A Pinto, G Paredi, L Tamborini… - Journal of Medicinal …, 2014 - ACS Publications
We developed a new class of covalent inhibitors of Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase, a validated target for the treatment of malaria, by screening a …
Number of citations: 49 pubs.acs.org
G Cullia - 2017 - air.unimi.it
Abstract of the PhD thesis ENZYME INHIBITORS AS POTENTIAL ANTIPARASITIC AGENTS PhD course in Chemistry, XXIX cycle, University of Milan PhD student: Gregorio Cullia (…
Number of citations: 4 air.unimi.it
DE Shybanov, ME Filkina, ME Kukushkin… - New Journal of …, 2022 - pubs.rsc.org
Spontaneous diffusion of volatile reagent vapors into a solution, containing a stable precursor of an unstable reactive intermediate, may be the simplest method for carrying out some …
Number of citations: 4 pubs.rsc.org

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